molecular formula C17H24N2O4 B14003770 1-O-benzyl 3-O-tert-butyl 2-aminopyrrolidine-1,3-dicarboxylate

1-O-benzyl 3-O-tert-butyl 2-aminopyrrolidine-1,3-dicarboxylate

Cat. No.: B14003770
M. Wt: 320.4 g/mol
InChI Key: JRBKUWVIXPIARC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-O-benzyl 3-O-tert-butyl 2-aminopyrrolidine-1,3-dicarboxylate is a complex organic compound that features both benzyl and tert-butyl protective groups. It is primarily used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-benzyl 3-O-tert-butyl 2-aminopyrrolidine-1,3-dicarboxylate typically involves the protection of the amino and carboxyl groups of pyrrolidine. The process begins with the reaction of pyrrolidine with benzyl chloroformate and tert-butyl chloroformate under basic conditions to introduce the benzyl and tert-butyl protective groups, respectively .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors is also common to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-O-benzyl 3-O-tert-butyl 2-aminopyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Compounds with new functional groups replacing the benzyl or tert-butyl groups.

Scientific Research Applications

1-O-benzyl 3-O-tert-butyl 2-aminopyrrolidine-1,3-dicarboxylate is widely used in scientific research, particularly in:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As an intermediate in the synthesis of pharmaceuticals.

    Industry: In the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-O-benzyl 3-O-tert-butyl 2-aminopyrrolidine-1,3-dicarboxylate involves its ability to act as a protecting group for amino and carboxyl functionalities. It stabilizes these groups during chemical reactions, preventing unwanted side reactions and allowing for selective transformations. The molecular targets include enzymes and receptors that interact with the protected amino and carboxyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-O-benzyl 3-O-tert-butyl 2-aminopyrrolidine-1,3-dicarboxylate is unique due to the presence of both benzyl and tert-butyl protective groups, which provide enhanced stability and selectivity in chemical reactions. This dual protection is particularly useful in multi-step organic syntheses where selective deprotection is required .

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

1-O-benzyl 3-O-tert-butyl 2-aminopyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-15(20)13-9-10-19(14(13)18)16(21)22-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11,18H2,1-3H3

InChI Key

JRBKUWVIXPIARC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(C1N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.